molecular formula C18H19NO7S B11499372 4-{[2-Carboxy-1-(4-ethoxyphenyl)ethyl]sulfamoyl}benzoic acid

4-{[2-Carboxy-1-(4-ethoxyphenyl)ethyl]sulfamoyl}benzoic acid

Cat. No.: B11499372
M. Wt: 393.4 g/mol
InChI Key: PHNAKLOREKTEKI-UHFFFAOYSA-N
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Description

4-{[2-Carboxy-1-(4-ethoxyphenyl)ethyl]sulfamoyl}benzoic acid is a complex organic compound that features both carboxylic acid and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[2-Carboxy-1-(4-ethoxyphenyl)ethyl]sulfamoyl}benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Carboxylation: The addition of a carboxyl group to the ethylated phenyl ring.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[2-Carboxy-1-(4-ethoxyphenyl)ethyl]sulfamoyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: Both the carboxylic acid and sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

4-{[2-Carboxy-1-(4-ethoxyphenyl)ethyl]sulfamoyl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{[2-Carboxy-1-(4-ethoxyphenyl)ethyl]sulfamoyl}benzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid and sulfonamide groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Sulfamoylbenzoic acid: A simpler analog with similar sulfonamide functionality.

    4-Carboxybenzenesulfonamide: Another related compound with both carboxylic acid and sulfonamide groups.

Uniqueness

4-{[2-Carboxy-1-(4-ethoxyphenyl)ethyl]sulfamoyl}benzoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C18H19NO7S

Molecular Weight

393.4 g/mol

IUPAC Name

4-[[2-carboxy-1-(4-ethoxyphenyl)ethyl]sulfamoyl]benzoic acid

InChI

InChI=1S/C18H19NO7S/c1-2-26-14-7-3-12(4-8-14)16(11-17(20)21)19-27(24,25)15-9-5-13(6-10-15)18(22)23/h3-10,16,19H,2,11H2,1H3,(H,20,21)(H,22,23)

InChI Key

PHNAKLOREKTEKI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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